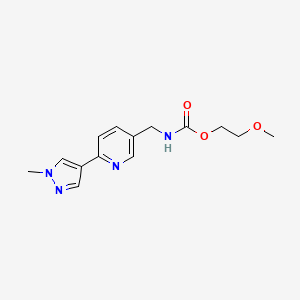![molecular formula C13H18ClN3O3S B2428976 2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide CAS No. 925191-79-3](/img/structure/B2428976.png)
2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide (2-CNMSPPA) is a synthetic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It is a small molecule that has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral activities. 2-CNMSPPA has been extensively studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with various proteins and nucleic acids. In addition, 2-CNMSPPA has been found to possess a number of other beneficial properties, including its ability to act as a prodrug and its potential to be used as a bioactive compound in the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
Anticholinesterase Activity
Compounds similar to 2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide have been synthesized and evaluated for anticholinesterase activity. A study found that certain derivatives exhibited significant inhibition rates against acetylcholinesterase (AChE) but showed no notable inhibitory activity against butyrylcholinesterase (BChE) (Yurttaş, Kaplancıklı, & Özkay, 2013).
Potential Pesticide Applications
Research on N-derivatives of closely related compounds has shown their potential as pesticides. New powder diffraction data of some N-derivatives revealed their utility in developing organic compounds for pest control (Olszewska, Tarasiuk, & Pikus, 2011).
Biological Screening and Fingerprint Applications
A series of derivatives of a similar compound showed significant antibacterial, antifungal, and anthelmintic activity. Moreover, these derivatives have been used in latent fingerprint analysis, indicating their potential application in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Anticancer Activity
Compounds structurally similar to this compound have been synthesized and tested for their anticancer activity. Certain derivatives showed promising results against various human cancer cell lines, indicating potential applications in cancer therapy (Boddu et al., 2018).
Antimicrobial Activity
Studies on the synthesis and antimicrobial screening of derivatives have shown that some compounds exhibit moderate to good antimicrobial activity. These findings suggest their potential use in developing new antimicrobial agents (Ali et al., 2015).
Synthesis Techniques
Research has also focused on developing efficient synthesis techniques for related compounds, which is crucial for their application in various fields. For example, a practical process for synthesizing a similar compound from piperazine was described, highlighting advancements in the synthesis of such chemicals (Guillaume et al., 2003).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-21(19,20)17-8-6-16(7-9-17)12-5-3-2-4-11(12)15-13(18)10-14/h2-5H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTBIOWJITZZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine](/img/structure/B2428893.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)
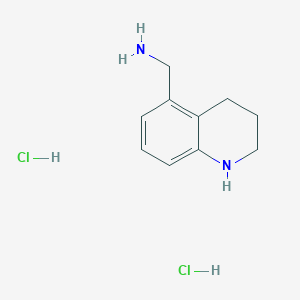
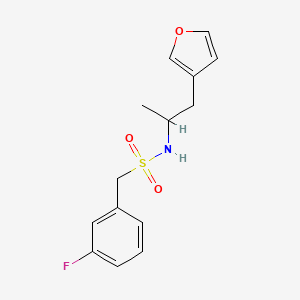
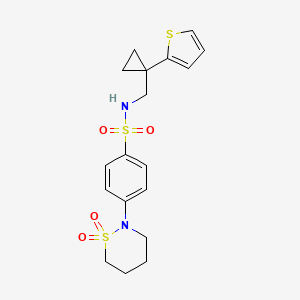
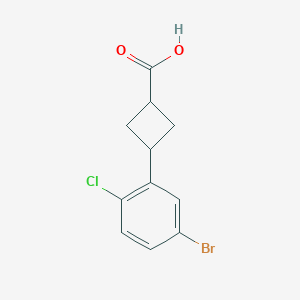
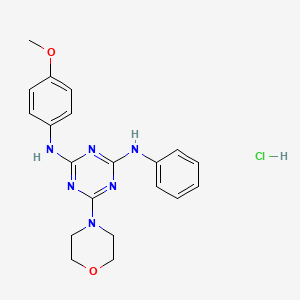
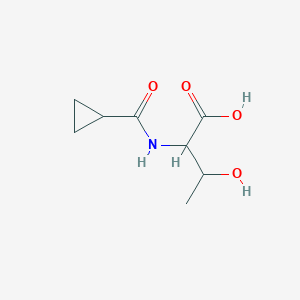
![N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2428911.png)

![2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2428913.png)
![Ethyl 2-(butylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2428915.png)
